An In-depth Technical Guide to 2-Iodo-9H-fluorene: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Iodo-9H-fluorene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-9H-fluorene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest in the scientific community. Its unique structural and electronic properties, primarily due to the presence of the iodine atom on the fluorene scaffold, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2-Iodo-9H-fluorene, with a focus on its role in the development of advanced materials and as an intermediate in medicinal chemistry.
Chemical Structure and Properties
2-Iodo-9H-fluorene is a solid, appearing as a white to off-white powder at room temperature.[1] The core of the molecule is the fluorene system, a tricyclic aromatic compound, with an iodine atom substituted at the 2-position.
Structure
The chemical structure of 2-Iodo-9H-fluorene is depicted below:
Chemical Formula: C₁₃H₉I
Molecular Weight: 292.12 g/mol [2]
CAS Number: 2523-42-4[2]
IUPAC Name: 2-iodo-9H-fluorene[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Iodo-9H-fluorene is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | [1] |
| Melting Point | 126-129 °C | [4] |
| Solubility | Sparingly soluble in water | [1] |
| Purity | ≥98% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Iodo-9H-fluorene. Key spectroscopic data are summarized below.
| Spectroscopic Technique | Key Features/Notes | Reference(s) |
| ¹H NMR | Data available but specific peak assignments require further analysis. | [3] |
| ¹³C NMR | Data available but specific peak assignments require further analysis. | [3] |
| Infrared (IR) Spectroscopy | Data available but specific peak assignments require further analysis. | [3] |
Synthesis of 2-Iodo-9H-fluorene
The synthesis of 2-Iodo-9H-fluorene can be achieved through various methods, with the Sandmeyer reaction of 2-aminofluorene being a common and effective approach. This method involves the diazotization of the amino group followed by displacement with iodide.
Experimental Protocol: Synthesis via Sandmeyer Reaction
The following is a representative protocol for the synthesis of 2-Iodo-9H-fluorene from 2-aminofluorene.
Materials:
-
2-Aminofluorene
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Hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Ice
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Water
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Suitable organic solvent (e.g., diethyl ether or dichloromethane)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Diazotization: A suspension of 2-aminofluorene in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite in water is added dropwise to the cooled suspension with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Iodination: A solution of potassium iodide in water is then added slowly to the diazonium salt solution. Effervescence (evolution of nitrogen gas) is observed.
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The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., in a 40-50 °C water bath) until the evolution of nitrogen ceases, indicating the completion of the reaction.
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Work-up and Purification: The mixture is cooled, and the crude product is extracted with a suitable organic solvent.
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The organic layer is washed with a solution of sodium thiosulfate to remove any excess iodine, followed by washing with water and brine.
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The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
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The resulting crude 2-Iodo-9H-fluorene can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.
Caption: Synthetic pathway for 2-Iodo-9H-fluorene via Sandmeyer reaction.
Chemical Reactivity and Applications
The iodine atom at the 2-position of the fluorene ring is the key to the compound's reactivity, making it a valuable intermediate in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing for a variety of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
2-Iodo-9H-fluorene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules with applications in materials science and drug discovery.
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Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-Iodo-9H-fluorene with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic electronic materials.
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Sonogashira Coupling: This reaction couples 2-Iodo-9H-fluorene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethynyl derivative. This reaction is instrumental in the synthesis of conjugated polymers and molecules with interesting photophysical properties.
Caption: Reactivity of 2-Iodo-9H-fluorene in cross-coupling reactions.
Applications in Organic Electronics
Fluorene derivatives are widely used in the field of organic electronics due to their excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties. 2-Iodo-9H-fluorene serves as a key starting material for the synthesis of conjugated polymers and small molecules used in:
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Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are used as emitters or hosts in the emissive layer of OLEDs, contributing to their efficiency and color purity.
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Organic Photovoltaics (OPVs): Copolymers of fluorene are utilized as donor materials in the active layer of organic solar cells.[4]
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Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the fluorene core facilitates charge transport, making its derivatives suitable for use as the semiconductor layer in OFETs.
Potential in Drug Development
The fluorene scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. While the specific biological profile of 2-Iodo-9H-fluorene is not extensively documented, it serves as a crucial intermediate for the synthesis of more complex fluorene derivatives with potential therapeutic applications.[1]
Fluorene derivatives have been investigated for their potential as:
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Anticancer agents: Some fluorene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[5][6]
-
Antimicrobial agents: Certain fluorene-based compounds have demonstrated activity against various bacterial and fungal strains.[7]
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Neuroprotective agents: The rigid structure of fluorene can be exploited to design molecules that interact with specific targets in the central nervous system.[5]
The reactivity of the iodo group allows for the facile introduction of various pharmacophores onto the fluorene backbone, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Caption: General signaling pathways modulated by fluorene derivatives.[6]
Safety and Handling
2-Iodo-9H-fluorene is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Iodo-9H-fluorene is a valuable and versatile chemical intermediate with significant applications in materials science and as a precursor for drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide array of functionalized fluorene derivatives. The continued exploration of this compound and its derivatives is expected to lead to the development of new high-performance organic electronic materials and novel therapeutic agents. Researchers and professionals in these fields will find 2-Iodo-9H-fluorene to be a key building block for innovation.
References
- 1. Page loading... [guidechem.com]
- 2. 9H-Fluorene, 2-Iodo, CasNo.2523-42-4 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 3. 2-Iodo-9H-fluorene | C13H9I | CID 224094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodo-9H-fluorene | 2523-42-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. General scheme of the Sonogashira coupling of 2-iodo-9H-fluorene.
